9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature makes it a valuable candidate for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. The use of continuous flow reactors and other advanced techniques can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol .
Uniqueness
What sets 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride apart from these similar compounds is its specific structural configuration and the presence of the hydrochloride group.
Properties
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-5-9(7-10-6-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJZHBXCDGMMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.